2,7-Dibromo-[1,2,4]triazolo[1,5-A]pyridine
Overview
Description
2,7-Dibromo-[1,2,4]triazolo[1,5-A]pyridine is a chemical compound characterized by its bromine atoms at the 2 and 7 positions of the triazolo[1,5-A]pyridine ring structure
Mechanism of Action
Target of Action
Similar compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class have been found to act on various targets such as tubulin , LSD1 , and CDK2 .
Mode of Action
Related compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class have been found to inhibit various enzymes and pathways .
Biochemical Pathways
Related compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class have been found to affect various pathways, including the erk signaling pathway .
Result of Action
Related compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class have been found to exhibit various biological activities, including anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-[1,2,4]triazolo[1,5-A]pyridine typically involves the bromination of [1,2,4]triazolo[1,5-A]pyridine. This can be achieved through various methods, including electrophilic aromatic substitution reactions. The reaction conditions often require the use of brominating agents such as bromine (Br2) in the presence of a catalyst or solvent to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,7-Dibromo-[1,2,4]triazolo[1,5-A]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the bromine atoms, which can act as reactive sites for further chemical modifications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
2,7-Dibromo-[1,2,4]triazolo[1,5-A]pyridine has several scientific research applications across different fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is utilized in the production of advanced materials and chemicals with specific properties.
Comparison with Similar Compounds
2,7-Dibromo-[1,2,4]triazolo[1,5-A]pyridine is compared with other similar compounds, such as 2,7-dibromo-pyridine and 2,7-dibromo-quinoline. These compounds share structural similarities but differ in their chemical properties and applications. The presence of the triazolo ring in this compound distinguishes it from other brominated heterocycles, highlighting its uniqueness and potential advantages in various applications.
Properties
IUPAC Name |
2,7-dibromo-[1,2,4]triazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-4-1-2-11-5(3-4)9-6(8)10-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCONOGCFMPPUSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)Br)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90737636 | |
Record name | 2,7-Dibromo[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90737636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1380331-15-6 | |
Record name | 2,7-Dibromo[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90737636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-dibromo-[1,2,4]triazolo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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